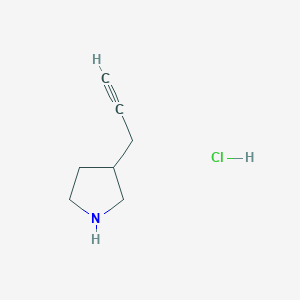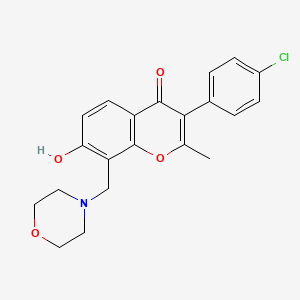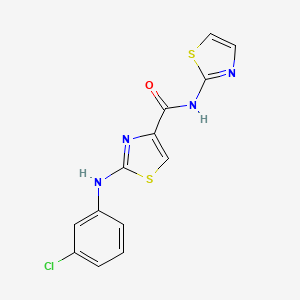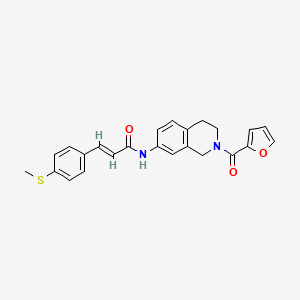![molecular formula C12H11ClN2O4 B2964838 3-[4-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 30741-76-5](/img/structure/B2964838.png)
3-[4-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[4-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is a chemical compound with the linear formula C12H11ClN2O4 . It is also known by its CAS number 30741-76-5 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid group attached to an imidazolidin-4-yl group, which in turn is substituted with a 4-chlorophenyl group . The molecular weight of the compound is 282.685 .Applications De Recherche Scientifique
Environmental Impact and Toxicology
Chlorophenols and Chlorinated Hydrocarbons
Chlorophenols, including compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), have been the subject of extensive research due to their widespread use as herbicides and the environmental persistence of their residues. Studies have explored their toxicological impact, biodegradation, and the mechanisms through which they affect human health and ecosystems. Chlorinated hydrocarbons, known for their presence in pesticides and industrial processes, have raised concerns regarding their toxicity, potential to accumulate in living organisms, and long-term environmental effects.
Toxicity and Biodegradation
Research on chlorinated compounds emphasizes their potential for toxicity, including endocrine disruption, carcinogenicity, and effects on various biological functions. At the same time, studies have investigated pathways for their biodegradation and removal from the environment, highlighting the role of microbial action in mitigating their impact.
Applications in Biomedical Research
Antimicrobial Properties
Certain chlorinated compounds have been studied for their antimicrobial properties, making them of interest in developing disinfectants and preservatives. However, the potential for promoting antibiotic resistance and affecting human health through exposure in everyday products has also been a critical area of concern.
Pharmacological Potential
Some chlorinated compounds exhibit pharmacological activities, such as anti-inflammatory, antioxidant, and neuroprotective effects. These properties have been explored for potential therapeutic applications, including the treatment of neurodegenerative diseases, metabolic disorders, and as components of functional foods or dietary supplements.
Environmental Science and Pollution Research
Occurrence in the Environment
Studies have documented the widespread occurrence of chlorinated compounds in water bodies, soil, and air, often as a result of agricultural practices, industrial emissions, and improper waste management. Their persistence and bioaccumulation potential necessitate ongoing monitoring and research to understand their environmental fate.
Impact on Aquatic Systems
The aquatic toxicity of chlorinated compounds, including effects on fish, algae, and other aquatic organisms, has been a significant focus. Research aims to assess the ecological risks posed by these chemicals, informing regulatory policies and environmental protection efforts.
For detailed insights into these topics, the following references provide a comprehensive overview:
Chlorogenic acid (CGA): A pharmacological review and call for further research explores the biological and pharmacological effects of chlorogenic acid, a phenolic compound with various therapeutic roles.
Occurrence and toxicity of antimicrobial triclosan and by-products in the environment reviews the environmental presence, toxicity, and degradation pathways of triclosan, highlighting concerns about its impact on health and ecosystems.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c13-8-3-1-7(2-4-8)12(6-5-9(16)17)10(18)14-11(19)15-12/h1-4H,5-6H2,(H,16,17)(H2,14,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPASOPMPMWFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C(=O)NC(=O)N2)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2964758.png)
![N1-(3-morpholinopropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2964760.png)
![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/no-structure.png)
![(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine](/img/structure/B2964762.png)

![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964765.png)
![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964767.png)

![2-(methylsulfanyl)-N-[(1H-pyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964774.png)

![4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2964776.png)
